2,4-Dichloro-5-nitropyrimidine
Overview
Description
2,4-Dichloro-5-nitropyrimidine is an organic compound with the molecular formula C4HCl2N3O2. It is a yellow crystalline solid or liquid with a melting point of 28-32°C and a boiling point of 0.9°C at 0.5 mmHg . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-nitropyrimidine is typically synthesized from 5-nitrouracil. The process involves the chlorination of 5-nitrouracil using phosphorus oxychloride in the presence of N,N-dimethylformamide at temperatures ranging from 50°C to 100°C . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Reduction: The major product is 2,4-dichloro-5-aminopyrimidine.
Oxidation: The products depend on the specific oxidizing agent and conditions used
Scientific Research Applications
2,4-Dichloro-5-nitropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a building block for nucleoside analogs.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-nitropyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, making it useful in the development of therapeutic agents .
Comparison with Similar Compounds
- 2,4-Dichloro-5-methoxypyrimidine
- 4,6-Dichloro-5-nitropyrimidine
- 2-Chloro-5-nitropyridine
- 2,4-Dichloropyrimidine
Comparison: 2,4-Dichloro-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
2,4-dichloro-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUSQTPGSHFGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334595 | |
Record name | 2,4-Dichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49845-33-2 | |
Record name | 2,4-Dichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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